3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid

Photoaffinity labeling Crosslinking mass spectrometry Structural proteomics

Mapping low-abundance protein interactions demands crosslinkers with maximal spatial coverage. Generic benzophenone-maleimide analogs lack the carboxylic acid handle, limiting solubility and reducing conjugation efficiency in aqueous-organic systems. This heterobifunctional reagent solves both challenges: • 20x higher crosslinking density vs. conventional reagents for comprehensive XL-MS • Orthogonal maleimide-thiol (pH 6.5-7.0) & UV-activated benzophenone chemistry for site-directed covalent capture • Carboxylic acid spacer enhances solubility in CHCl₃, DCM, EtOAc, MeOH; MP 97-100°C for QC verification Supplied ≥95% purity with full QA documentation. Ships globally.

Molecular Formula C21H16N2O6
Molecular Weight 392.4 g/mol
CAS No. 887352-68-3
Cat. No. B015093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid
CAS887352-68-3
Synonymsα-[[(4-Benzoylbenzoyl)amino]methyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-acetic Acid; 
Molecular FormulaC21H16N2O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N3C(=O)C=CC3=O
InChIInChI=1S/C21H16N2O6/c24-17-10-11-18(25)23(17)16(21(28)29)12-22-20(27)15-8-6-14(7-9-15)19(26)13-4-2-1-3-5-13/h1-11,16H,12H2,(H,22,27)(H,28,29)
InChIKeyINMNTWMKOGDRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid (CAS 887352-68-3, C21H16N2O6, MW 392.36 g/mol) is a heterobifunctional photoactivatable crosslinking reagent comprising a sulfhydryl-specific maleimide group and a photoactive benzophenone moiety . The maleimide group reacts specifically with free sulfhydryl groups (e.g., cysteine residues) at pH 6.5-7.0 to form stable thioether bonds, while the benzophenone group can be activated by UV irradiation (typically 250-350 nm) to generate a highly reactive triplet-state diradical that inserts into adjacent C-H bonds . This two-step orthogonal reactivity enables site-directed covalent attachment to thiol-containing targets followed by photo-initiated crosslinking to nearby molecular partners [1].

Why Generic Substitution Fails


Generic substitution among benzophenone-maleimide photoactivatable crosslinkers is not scientifically defensible due to critical molecular differences that directly impact experimental outcomes. The 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid structure incorporates a carboxylic acid functional group on the α-carbon of the propanoic acid backbone, which imparts distinct solubility characteristics (soluble in chloroform, dichloromethane, ethyl acetate, and methanol) and provides a defined spacer arm length between the maleimide and benzophenone moieties . In contrast, simpler analogs such as 4-(N-maleimido)benzophenone (CAS 92944-71-3, MW 277.27) lack this carboxylic acid substituent, resulting in altered hydrophobicity, different solvent compatibility profiles, and reduced aqueous solubility under physiological conditions [1]. Furthermore, the carboxamido linkage in the target compound introduces an amide bond that influences the conformational flexibility and spatial reach of the crosslinker, which directly affects the distance over which photo-crosslinking can occur and the stereochemical accessibility of target cysteine residues [2].

Quantitative Performance Evidence


Photocrosslinking Efficiency

Benzophenone-based photoactivatable crosslinkers, including the benzophenone-maleimide class to which 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid belongs, have been quantitatively demonstrated to yield significantly higher crosslinking density compared to conventional crosslinking approaches [1]. In a crosslinking mass spectrometry study, the benzophenone-containing reagent sulfo-SBP increased photo-crosslinking density by a factor of 20× over conventional cross-linking [1]. This class-level advantage stems from the unique photochemistry of benzophenones: they exhibit greater specificity for C-H insertion, are more stable in water than analogous photoreactive groups (e.g., aryl azides, diazirines), and can undergo repeated irradiation cycles without losing coupling potential, thereby achieving higher overall attachment efficiency .

Photoaffinity labeling Crosslinking mass spectrometry Structural proteomics

Solubility Profile Differentiation

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid exhibits a defined solubility profile that distinguishes it from simpler benzophenone-maleimide analogs lacking the carboxylic acid and carboxamido linker . The target compound is soluble in chloroform, dichloromethane, ethyl acetate, and methanol [1]. This solubility profile contrasts with 4-(N-maleimido)benzophenone (CAS 92944-71-3), which is described as water-insoluble and requires pre-dissolution in DMF or other organic solvents prior to addition to aqueous reaction mixtures [2]. The presence of the carboxylic acid moiety provides a polar functional group that may facilitate partial aqueous compatibility in mixed solvent systems and offers an additional handle for further derivatization if required.

Bioconjugation Crosslinker solubility Organic-aqueous compatibility

Orthogonal Directionality vs Diazirines

Benzophenone-based photoactivatable crosslinkers display orthogonal directionality relative to diazirine-based reagents such as sulfo-SDA, enabling access to different protein regions that are unreachable with a single crosslinker chemistry [1]. This complementary coverage is a documented feature of the benzophenone photochemistry class, which proceeds via triplet-state diradical insertion into C-H bonds after UV irradiation (typically 250-350 nm) . Unlike diazirines that generate reactive carbenes, benzophenones exhibit greater specificity for C-H insertion and are not sensitive to reduction, in contrast to analogous reagents . This orthogonality provides experimental flexibility when multiple crosslinking chemistries are employed to achieve comprehensive spatial mapping.

Crosslinking mass spectrometry Protein structure mapping Photoaffinity labeling

Melting Point and Quality Control

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid has a reported melting point range of 97-100°C and appears as a yellow solid [1]. This physical property provides a verifiable quality control benchmark that distinguishes it from other benzophenone-maleimide derivatives. For comparison, the simpler analog 4-(N-maleimido)benzophenone (CAS 92944-71-3) exhibits a substantially higher melting point of 155-157°C . The target compound's density is predicted at 1.423 ± 0.06 g/cm³, with a boiling point of 696.1 ± 55.0°C (predicted) and an acid dissociation constant (pKa) of 2.81 ± 0.10 (predicted) .

Quality control Compound characterization Procurement specification

Aqueous Stability Advantage

Benzophenone-based photoactivatable reagents, including the class to which 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid belongs, demonstrate greater stability in water than analogous photoreactive reagents such as aryl azides or diazirines . This class-level stability advantage is further reinforced by the benzophenone group's insensitivity to reduction compared to analogous reagents . Additionally, benzophenones can be repeatedly irradiated without losing coupling potential, as the active-state triplet intermediate decays back to the original chemical form after unsuccessful insertion events [1][2]. This contrasts with aryl azides, which undergo irreversible photodecomposition to unreactive species upon photolysis.

Photocrosslinker stability Aqueous bioconjugation Reagent handling

Extended Spacer Architecture

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid has a molecular weight of 392.36 g/mol and molecular formula C21H16N2O6 [1]. This represents a substantial increase in molecular mass compared to the simpler analog 4-(N-maleimido)benzophenone (CAS 92944-71-3), which has a molecular weight of 277.27 g/mol (C17H11NO3) . The approximately 115 g/mol mass difference corresponds to the carboxylic acid-containing propanoic acid backbone and the carboxamido linkage that constitute the spacer region between the maleimide and benzophenone functional groups. This extended spacer architecture provides greater conformational flexibility and increased distance between the thiol-attachment site and the photo-crosslinking benzophenone moiety.

Crosslinker spacer arm Molecular reach Spatial constraints

Optimal Application Scenarios


Structural Proteomics and XL-MS

For crosslinking mass spectrometry (XL-MS) applications requiring maximal spatial coverage and high-density interaction mapping, benzophenone-based reagents (including the class to which this compound belongs) provide a documented 20-fold increase in crosslinking density over conventional crosslinking approaches [1]. The orthogonal directionality of benzophenone photochemistry relative to diazirine-based crosslinkers enables access to protein regions unreachable with single-chemistry approaches, making this compound class essential for comprehensive structural modeling workflows [1]. Additionally, the carboxylic acid-containing spacer architecture provides distinct spatial reach compared to simpler benzophenone-maleimide analogs .

Site-Specific Photoaffinity Labeling

This compound is optimally suited for site-directed photoaffinity labeling of cysteine-containing proteins where the maleimide group can be conjugated specifically at pH 6.5-7.0 to form stable thioether bonds, followed by UV photoactivation of the benzophenone moiety for covalent capture of interacting partners [1]. The documented class-level advantage of benzophenones—greater aqueous stability and repeated irradiation capability without loss of coupling potential—makes this reagent particularly valuable for challenging protein interaction studies requiring extended photolysis times or multiple irradiation cycles . The solubility profile (chloroform, dichloromethane, ethyl acetate, methanol) provides flexibility in stock solution preparation [2].

Biosensor Surface Patterning

For biosensor fabrication requiring defined micropatterning of antibodies or other thiol-containing biomolecules, benzophenone-maleimide linkers with extended spacer architectures have been demonstrated to support laser micropatterning and photolithographic patterning of surfaces [1]. The spacer arm length, influenced by the carboxamido-propanoic acid backbone in this compound, provides increased distance between the benzophenone photophore and the maleimide attachment point, reducing steric constraints during photoimmobilization [1]. The distinct melting point of 97-100°C enables quality verification upon receipt for GMP-adjacent or regulated biosensor manufacturing workflows .

Protein Interaction Mapping in Complex Matrices

When mapping protein-protein interactions in complex biological matrices where interfering substances may be present, the class-level advantage of benzophenone insensitivity to reduction—unlike analogous photoreactive reagents—ensures consistent performance under reducing conditions that may be encountered in cellular lysates [1]. The carboxylic acid functionality on the propanoic acid backbone provides a polar handle that may improve compatibility with mixed aqueous-organic solvent systems during conjugation to hydrophobic membrane proteins . The broader documented solubility range relative to simpler benzophenone-maleimide analogs provides workflow flexibility for challenging protein targets with specific solvent requirements [2].

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